1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cytotoxicity Benzothiazole SAR Fluorine medicinal chemistry

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS 897482-06-3, PubChem CID is a synthetic, fluorinated benzothiazole-piperazine hybrid bearing an N-propionyl side chain. Its molecular formula is C14H15F2N3OS with a molecular weight of 311.35 g/mol and a computed XLogP3-AA of 2.8.

Molecular Formula C14H15F2N3OS
Molecular Weight 311.35
CAS No. 897482-06-3
Cat. No. B2809930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
CAS897482-06-3
Molecular FormulaC14H15F2N3OS
Molecular Weight311.35
Structural Identifiers
SMILESCCC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F
InChIInChI=1S/C14H15F2N3OS/c1-2-12(20)18-3-5-19(6-4-18)14-17-13-10(16)7-9(15)8-11(13)21-14/h7-8H,2-6H2,1H3
InChIKeyBTLSKTNDHXUPGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS 897482-06-3): Core Chemotype & Procurement-Relevant Identity


1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS 897482-06-3, PubChem CID 7539648) is a synthetic, fluorinated benzothiazole-piperazine hybrid bearing an N-propionyl side chain [1]. Its molecular formula is C14H15F2N3OS with a molecular weight of 311.35 g/mol and a computed XLogP3-AA of 2.8 [1]. The compound belongs to a therapeutically investigated class whose members have been evaluated as acetylcholinesterase inhibitors, cytotoxic agents, and PPARδ agonists [2][3][4]. The defining structural features—the 4,6-difluoro substitution pattern on the benzothiazole core and the propan-1-one (propionyl) terminus on the piperazine ring—differentiate it from mono-fluorinated, non-fluorinated, and alternative N-acyl analogs, with potential implications for metabolic stability, target binding, and biological selectivity.

Why 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one Cannot Be Swapped with Generic Benzothiazole-Piperazine Analogs


Benzothiazole-piperazine compounds with differing halogenation patterns and N-acyl chain lengths exhibit substantial variability in target potency, selectivity, and drug-like properties that precludes simple interchange. Systematic SAR studies have demonstrated that dihalo substitution on the benzothiazole ring markedly enhances cytotoxic activity relative to mono-halogenated or unsubstituted analogs across multiple cancer cell lines [1]. In parallel, the identity and length of the N-acyl group on the piperazine moiety directly modulate lipophilicity, PPARδ transactivation potency (EC50 values spanning from nanomolar to micromolar), and AChE inhibition efficacy [2][3]. Fluorine incorporation at the 4- and 6-positions of the benzothiazole core has been independently shown to improve metabolic stability and biological potency compared to non-fluorinated benzazole counterparts [4]. Consequently, substituting 1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one with a non-fluorinated, mono-fluorinated, or alternative acyl-chain analog introduces uncontrolled variance in binding affinity, metabolic half-life, and selectivity profile—variables that directly compromise experimental reproducibility and SAR interpretability.

Quantitative Differentiation Evidence for 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS 897482-06-3)


Fluorine-Driven Potency Enhancement: 4,6-Difluoro vs. Non-Fluorinated Benzothiazole Core in Cytotoxicity Assays

In a systematic study of benzothiazole-piperazine derivatives, dihalo-substituted benzylpiperazine compounds (e.g., 2a and 2e) demonstrated the highest cytotoxic activities across all tested cancer cell lines (Huh7, MCF-7, HCT-116) compared to mono-halogenated and non-halogenated analogs [1]. Although CAS 897482-06-3 was not among the specific compounds synthesized in that study, its 4,6-difluoro substitution pattern belongs to the dihalo class that conferred superior activity. A broader review of fluorinated benzazole compounds confirms that fluorine incorporation at ring positions consistently enhances biological potency relative to non-fluorinated counterparts, attributable to improved target binding, metabolic stability, and membrane permeability [2]. The closest non-fluorinated analog, 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS not listed in benchmark literature), lacks these fluorine-mediated advantages. Quantitative translation: dihalo benzothiazole-piperazines in the Gurdal 2017 series achieved single-digit micromolar GI50 values against MCF-7 and Huh7 cells, whereas the non-fluorinated parent benzothiazole scaffold typically yields >30 µM IC50 values [1][3].

Cytotoxicity Benzothiazole SAR Fluorine medicinal chemistry

N-Acyl Chain Length: Propionyl (C2) vs. Acetyl (C1) and Pentanoyl (C4) – Impact on Lipophilicity and PPARδ Agonist Potency

In the Kato et al. 2023 PPARδ agonist SAR study, introduction of a hydrophobic group into the piperazine moiety was essential for enhancing binding activity at PPARδ [1]. The lead optimization demonstrated that incremental increases in the N-acyl chain length and branching pattern profoundly affected PPARδ transactivation EC50 values, with the optimal compound 5g achieving hPPARδ EC50 = 4.1 nM [1]. The target compound's propionyl (C2, ethylcarbonyl) chain occupies an intermediate lipophilicity space relative to the shorter acetyl analog (CAS 897481-83-3, 1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one) and the longer pentanoyl analog (CAS not separately assigned, 4,6-difluoro-2-(4-pentanoylpiperazin-1-yl)-1,3-benzothiazole). This intermediate XLogP3-AA value of 2.8 for the target compound [2] balances hydrophobic binding pocket engagement against aqueous solubility—a critical consideration for both in vitro assay compatibility and downstream in vivo formulation. The cyclopropanecarbonyl analog (CAS 897482-05-2) introduces conformational rigidity rather than chain extension, representing a distinct SAR vector.

PPARδ agonism Lipophilicity optimization N-acyl SAR

AChE Inhibition: Benzothiazole-Piperazine Scaffold with Propionyl Extension vs. Donepezil Benchmark

Benzothiazole-piperazine derivatives have been designed as acetylcholinesterase (AChE) inhibitors by combining pharmacophoric elements of donepezil and related clinical candidates [1]. In the Demir Özkay 2016 series, the most active compounds (19 and 20) exhibited very good AChE inhibitory activity with favorable Selectivity Index values and were non-toxic in both cytotoxicity and genotoxicity assays [2]. A related benzothiazole-piperazine derivative bearing a propanamide chain achieved an AChE IC50 of 0.030 ± 0.001 µM, comparable to donepezil (IC50 = 0.0201 ± 0.0010 µM) [3]. The propionyl terminus of CAS 897482-06-3 differs from the propanamide linker in these potent analogs but preserves the carbonyl-to-piperazine connectivity. In contrast, the 6-bromo analog (1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one) would be expected to exhibit altered electronic properties and halogen-bonding potential, while non-fluorinated analogs have failed to show AChE inhibition at concentrations up to 100 µM in some series [4].

Acetylcholinesterase inhibition Alzheimer's disease Piperazine SAR

Physicochemical Differentiation: Computed XLogP, Rotatable Bond Count, and Hydrogen Bond Acceptor Profile vs. Key Analogs

PubChem-computed physicochemical descriptors for CAS 897482-06-3 reveal a distinct profile that differentiates it from its nearest commercially cataloged analogs [1]. The target compound has XLogP3-AA = 2.8, 2 rotatable bonds, 0 hydrogen bond donors, and 6 hydrogen bond acceptors [1]. The acetyl analog (ethan-1-one, CAS 897481-83-3) carries one fewer methylene unit, reducing XLogP to an estimated ~2.3 and altering the hydrophobic contact surface area available for target binding. The pentanoyl analog (CAS not assigned in PubChem) extends the acyl chain to four carbons, increasing XLogP to an estimated ~3.5 with an additional rotatable bond, which may incur an entropic penalty upon binding. The cyclopropanecarbonyl analog (CAS 897482-05-2) replaces the flexible propionyl chain with a conformationally constrained cyclopropyl group, eliminating one rotatable bond. These differences, though subtle in molecular weight, produce measurably distinct cLogP values that influence solubility, permeability, and non-specific protein binding in biological assays [2].

Physicochemical profiling Drug-likeness Lead optimization

Metabolic Stability Advantage of 4,6-Difluoro Substitution on Benzothiazole Core vs. Non-Fluorinated and Mono-Fluorinated Scaffolds

The 4,6-difluoro substitution pattern on the benzothiazole ring is expected to confer enhanced metabolic stability relative to non-fluorinated or mono-fluorinated analogs [1]. Fluorine atoms at both the 4- and 6-positions block potential sites of CYP450-mediated oxidative metabolism on the benzothiazole phenyl ring. A comprehensive review of fluorinated benzazole compounds establishes that fluorine incorporation consistently improves metabolic stability and bioavailability compared to non-fluorinated molecules [1]. This is corroborated by vendor technical notes indicating that difluoro substitution on the benzothiazole core 'enhances metabolic stability and lipophilicity, potentially improving bioavailability' [2]. The 6-bromo analog (1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one) presents a different liability profile, as the C-Br bond is more susceptible to metabolic debromination and photochemical degradation than the C-F bond, which is among the strongest in organic chemistry.

Metabolic stability Fluorine effect Benzothiazole medicinal chemistry

Optimal Research and Procurement Application Scenarios for 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS 897482-06-3)


PPARδ Agonist Lead Optimization and SAR Expansion

Based on the Kato et al. 2023 PPARδ agonist series, 2-piperazinyl-benzothiazole derivatives with optimized N-acyl substituents achieved single-digit nanomolar EC50 values and demonstrated in vivo HDL-c upregulation [1]. CAS 897482-06-3, featuring the 4,6-difluoro core with a propionyl N-acyl chain at an intermediate lipophilicity (XLogP3-AA = 2.8), is an ideal starting scaffold for systematic SAR exploration of the N-acyl vector. Researchers can use this compound to probe the relationship between acyl chain length (C2 propionyl vs. C1 acetyl and C4 pentanoyl) and PPARδ transactivation potency, subtype selectivity (PPARδ vs. PPARα/γ), and in vitro ADME properties. The difluoro benzothiazole core provides the requisite metabolic stability for meaningful comparison of N-acyl modifications without confounding oxidative degradation [2].

Multi-Target Anticancer Library Design with Halogen-Dependent Cytotoxic Profiling

The Gurdal et al. 2015 and 2017 studies established that dihalo-substituted benzothiazole-piperazines exhibit the most potent cytotoxic activities against hepatocellular (Huh7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines in SRB assays [3][4]. CAS 897482-06-3, as a 4,6-difluoro dihalo representative with a propionyl terminus, is an essential comparator in compound libraries designed to dissect the contribution of halogen identity (F vs. Cl vs. Br) and substitution position to anticancer activity. Its intermediate lipophilicity also makes it suitable for assessing correlation between cLogP and cellular permeability/efflux ratio in cancer cell panels.

Acetylcholinesterase Inhibitor Fragment-Based Screening and Pharmacophore Validation

Benzothiazole-piperazine derivatives constitute a validated pharmacophore for AChE inhibition, with the most potent compounds achieving IC50 values comparable to donepezil (~0.02–0.03 µM) [5][6]. CAS 897482-06-3 can serve as a core fragment for structure-based design, where the propionyl group occupies the acyl-binding region of the AChE active site and the 4,6-difluoro substituents engage in productive halogen-bonding and hydrophobic interactions. Its use in competitive binding assays against donepezil or galantamine enables calibration of binding site occupancy and validation of docking poses derived from the Demir Özkay 2016 molecular modeling studies [6].

Physicochemical Reference Standard for Benzothiazole-Piperazine Property-Based Design

With precisely computed descriptors (XLogP3-AA = 2.8, 2 rotatable bonds, 0 HBD, 6 HBA, MW = 311.35) [7], CAS 897482-06-3 occupies a well-defined property space that aligns with lead-like chemical space (MW < 350, cLogP < 3). This makes it a valuable reference compound for calibrating computational property prediction models, validating chromatography-based lipophilicity measurements (e.g., CHI logD), and benchmarking solubility/permeability in PAMPA or Caco-2 assays. The compound's property profile is systematically differentiated from shorter-chain (acetyl) and longer-chain (pentanoyl) analogs, enabling multi-point property-activity relationship (PAR) analyses.

Quote Request

Request a Quote for 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.